5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

Description

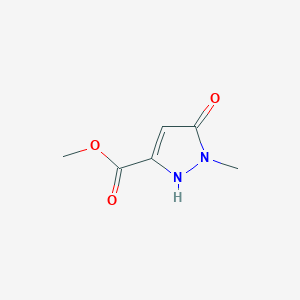

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS: 51985-95-6) is a pyrazole-based heterocyclic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It features a hydroxyl group at position 5, a methyl group at position 1, and a methyl ester at position 3 (Figure 1). This compound is commercially available with purities ranging from 95% to 97% and is commonly used as a synthetic intermediate in medicinal chemistry and agrochemical research . Its structural versatility allows for further functionalization, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name |

methyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-5(9)3-4(7-8)6(10)11-2/h3,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNUKBMQSHAGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318978 | |

| Record name | Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51985-95-6 | |

| Record name | 51985-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bonding, given the presence of a hydroxy group

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme involved in the oxidative deamination of D-amino acids. This interaction can lead to the inhibition of the enzyme, thereby affecting the metabolic pathways involving D-amino acids. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, influencing their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular responses. These effects can result in alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation of biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound’s interaction with D-amino acid oxidase results in the inhibition of the enzyme’s activity, affecting the metabolic pathways involving D-amino acids. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with D-amino acid oxidase affects the oxidative deamination of D-amino acids, leading to changes in the levels of these metabolites. Additionally, the compound may influence other metabolic pathways, such as those involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and its ability to exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes.

Biological Activity

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (often referred to as 5-Hydroxy-pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential applications, supported by relevant data and case studies.

This compound has the molecular formula and a molecular weight of 156.14 g/mol. Its structure features a pyrazole ring, which is known for its bioactive properties. The compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 156.14 g/mol |

| Melting Point | 150-156 °C |

| Density | 1.288 g/cm³ |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate under reflux conditions, followed by crystallization from ethanol . This method allows for high yields and purity of the target compound.

Antimicrobial Properties

Research indicates that 5-Hydroxy-pyrazole exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of pyrazole compounds showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases . The antioxidant activity was measured using standard assays such as DPPH and ABTS, showing a dose-dependent response.

Enzyme Inhibition

5-Hydroxy-pyrazole has been investigated for its role as an enzyme inhibitor. Specifically, it has shown weak inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Inhibition percentages were recorded at around 30% at a concentration of 50 μM, indicating its potential as a lead compound for antimalarial drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, various pyrazole derivatives, including 5-Hydroxy-pyrazole, were tested against clinical isolates of bacteria. The results indicated that the compound exhibited notable antibacterial activity, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain .

Case Study 2: Antioxidant Potential

A comparative analysis of several pyrazole derivatives highlighted the antioxidant capacity of 5-Hydroxy-pyrazole. Using the DPPH assay, it was found that at concentrations above 50 µg/mL, the compound significantly reduced DPPH radical levels by over 70%, surpassing some established antioxidants .

Scientific Research Applications

Pharmaceutical Development

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating inflammatory and metabolic disorders. For instance, studies indicate that pyrazole derivatives can act as inhibitors for cyclooxygenase enzymes, which are critical in the inflammatory response .

Table 1: Pharmaceutical Applications of this compound

Agricultural Chemistry

In agricultural chemistry, this compound serves as a precursor for the development of agrochemicals, including fungicides and herbicides. Its ability to enhance crop protection and yield makes it valuable in sustainable agriculture practices. Research has indicated that pyrazole derivatives can improve the efficacy of crop protection agents .

Table 2: Agricultural Applications

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying pyrazole derivatives. It aids researchers in drug development and quality control processes by providing reliable methods for analysis. Techniques such as high-performance liquid chromatography (HPLC) utilize this compound to ensure the purity and concentration of pharmaceutical products .

Table 3: Analytical Applications

| Application | Description |

|---|---|

| Quality Control | Used in HPLC to analyze pharmaceutical formulations . |

| Detection Methods | Assists in developing methods for identifying pyrazole derivatives . |

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. Its role in understanding biological processes provides insights into potential therapeutic targets, especially concerning enzyme activity modulation .

Table 4: Biochemical Research Applications

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in developing novel materials such as polymers and coatings that require specific chemical stability and performance characteristics. Its integration into materials can enhance durability and functionality .

Table 5: Material Science Applications

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Observations:

Methylsulfanyl groups (e.g., in ) may enhance lipophilicity, aiding blood-brain barrier penetration for CNS-targeted drugs .

Q & A

Basic: What are the established synthetic routes for 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions using sodium azide (NaN₃) as a catalyst in dimethylformamide (DMF) at 50°C, followed by cooling and recrystallization from ethanol . Alternatively, reactions with acid anhydrides or chlorides (e.g., benzoyl chloride) under reflux conditions yield substituted pyrazole derivatives. Post-synthesis purification involves vacuum distillation or column chromatography. Key intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester are often functionalized at the amino group to introduce hydroxy or ester moieties .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .

- ¹H-NMR : Assigns proton environments (e.g., methyl ester singlet at δ ~3.8 ppm, pyrazole ring protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : Confirms molecular weight (m/z 156.14 for C₆H₈N₂O₃) and fragmentation patterns .

- Elemental Analysis : Validates purity (>95% by GC or HPLC) .

Advanced: How are pharmacological activities (e.g., analgesic/anti-inflammatory) systematically evaluated?

Methodological Answer:

- In Vivo Models :

- Analgesic Activity : Tail-flick test in rodents (latency time measurement post-administration) .

- Anti-inflammatory Activity : Carrageenan-induced paw edema assay (reduction in swelling volume at 3–6 hours post-dose) .

- Ulcerogenicity Assessment : Gastric lesion scoring in rodent stomachs post-treatment; compare with NSAIDs like indomethacin .

- Dose Optimization : Dose-response curves (10–100 mg/kg) to determine EC₅₀ values and therapeutic indices .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing phenyl with methyl groups) to isolate activity-contributing moieties .

- Statistical Validation : Use ANOVA or t-tests to compare replicate datasets across studies; control for variables like animal strain or solvent choice .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ulcerogenic vs. anti-inflammatory potency) to identify trends or outliers .

Advanced: What strategies optimize synthesis yield and regioselectivity?

Methodological Answer:

- Catalyst Screening : Compare NaN₃ vs. TBHP (tert-butyl hydroperoxide) for cyclization efficiency .

- Solvent Optimization : DMF (polar aprotic) vs. THF (low polarity) to influence reaction kinetics; DMF increases yield by stabilizing intermediates .

- Temperature Control : 50°C for NaN₃-mediated reactions vs. reflux for acid chloride condensations .

- Real-Time Monitoring : TLC or HPLC to track reaction progress and adjust conditions dynamically .

Advanced: How is compound stability assessed under varying storage conditions?

Methodological Answer:

- Stress Testing :

- Thermal Stability : Incubate at 40°C–60°C for 4 weeks; analyze degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .

- Storage Recommendations : Store at –20°C under argon to prevent ester hydrolysis or oxidation .

Advanced: What computational methods predict bioactivity or metabolic pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or µ-opioid receptors .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and toxicity .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with analgesic potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.